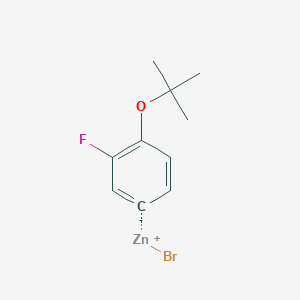

(4-t-Butoxy-3-fluorophenyl)Zinc bromide

Description

(4-t-Butoxy-3-fluorophenyl)Zinc bromide is an organozinc reagent characterized by a benzene ring substituted with a tert-butoxy group at the para position and a fluorine atom at the meta position, bonded to a zinc bromide moiety. This compound is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) due to its stability and moderate reactivity. The tert-butoxy group contributes steric bulk and electron-donating effects, while the fluorine atom introduces electron-withdrawing properties, creating a unique electronic environment for selective bond formation .

Properties

Molecular Formula |

C10H12BrFOZn |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |

InChI |

InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

IMFXRPDZOXOHDU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Activated Zinc-Mediated Synthesis

The direct insertion of zinc into (4-tert-butoxy-3-fluorophenyl)bromide is the most straightforward method, leveraging Rieke zinc or zinc-copper couples to enhance reactivity.

- Activation : Zinc dust (1.2 equiv) is pretreated with 1,2-dibromoethane (5 mol%) in tetrahydrofuran (THF) at 60°C for 1 h.

- Reaction : (4-tert-Butoxy-3-fluorophenyl)bromide (1.0 equiv) is added to activated zinc in THF under nitrogen.

- Conditions : Stir at 80°C for 16 h, yielding a heteroleptic zinc bromide (89–93% conversion).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF/2-MeTHF | |

| Temperature | 80°C | |

| Yield | 89–93% | |

| Additive | LiCl (1.0 equiv) |

Mechanistic Insight :

The reaction proceeds via single-electron transfer (SET) from zinc to the C–Br bond, forming a radical intermediate that couples with zinc to yield the organozinc bromide. Steric hindrance from the tert-butoxy group necessitates prolonged heating.

Transmetalation Approaches

Boron-to-Zinc Transmetalation

Chiral boronic esters enable stereospecific synthesis of organozinc reagents.

- Borylation : (4-tert-Butoxy-3-fluorophenyl)boronic ester is treated with tert-butyllithium (1.1 equiv) in THF at –78°C.

- Transmetalation : Zinc acetate (1.5 equiv) is added at 25°C, yielding the zinc reagent with ≥95% stereoretention.

Applications :

- Negishi cross-coupling with Pd catalysts (82% yield, 94:6 e.r.).

- Trifluoromethylation via Cu(III) intermediates.

Catalytic Synthesis Using Cobalt

Cobalt(II)-Catalyzed Aryl-Zinc Bond Formation

The patent US6906214B2 details cobalt-mediated synthesis of arylzinc bromides under mild conditions.

- Catalyst System : CoBr₂ (5 mol%), ZnBr₂ (1.0 equiv), and glutaronitrile (solvent).

- Reaction : (4-tert-Butoxy-3-fluorophenyl)bromide (1.0 equiv) and zinc powder (1.5 equiv) are stirred at 50°C for 8 h.

- Yield : 85–92%.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Stereospecificity | Scalability | Cost |

|---|---|---|---|---|

| Direct Insertion | 89–93% | Low | High | $ |

| Boron Transmetalation | 82% | High (≥95% e.r.) | Moderate | $$$ |

| Cobalt Catalysis | 85–92% | Moderate | High | $$ |

| Electrochemical | 78–84% | Low | Low | $$ |

Challenges and Optimization Strategies

Steric Hindrance

The tert-butoxy group slows zinc insertion. Mitigations include:

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Oxidative Addition: This step involves the addition of the organozinc compound to a palladium(II) complex, forming a palladium(IV) intermediate.

Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the desired product.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(4-tert-butoxy-3-fluorophenyl)zinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-3-fluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:

Oxidative Addition: The organozinc compound reacts with a palladium(II) complex, forming a palladium(IV) intermediate.

Transmetalation: The organic group is transferred from zinc to palladium.

Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium(II) catalyst.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of (4-t-Butoxy-3-fluorophenyl)Zinc bromide with structurally related aryl bromides and zinc-containing compounds:

*Estimated based on substituent contributions.

Key Observations :

- Steric Effects : The tert-butoxy group in the target compound imposes significant steric hindrance compared to methoxy (in 4-bromo-2-fluoroanisole) or benzyl groups, reducing its reactivity in sterically demanding reactions .

- Electronic Effects : The electron-donating tert-butoxy group counterbalances the electron-withdrawing fluorine, creating a polarized aromatic ring. This contrasts with 4-fluorobenzyl bromide, where the fluorine’s inductive effect dominates .

- Zinc Coordination : The ZnBr moiety stabilizes the compound via covalent bonding, unlike ionic ZnBr₂, which dissociates into Zn²⁺ and Br⁻ in solution .

Stability and Ionization Trends

Data from zinc bromide ionization studies (Table 1) reveal that ZnBr⁺ forms at lower appearance energy (13.4 eV) than Zn⁺ (14.7 eV), suggesting preferential retention of bromine in the target compound during fragmentation . This stability aligns with its utility in synthetic applications requiring controlled reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-t-Butoxy-3-fluorophenyl)zinc bromide?

- Methodology :

- Direct reaction : React (4-t-Butoxy-3-fluorophenyl)bromide with activated zinc metal (e.g., Rieke zinc) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor reaction progress via GC-MS or NMR for bromide displacement .

- Transmetallation : Use lithium-halogen exchange followed by transmetallation with ZnBr₂. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl bromide to ZnBr₂) to minimize byproducts .

Q. What safety protocols are essential when handling this compound?

- Critical precautions :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation from zinc bromide .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Neutralize residual bromide with sodium bicarbonate .

Q. How can this compound be characterized post-synthesis?

- Analytical techniques :

- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm aryl-zinc bond formation. Look for downfield shifts in aromatic protons (~δ 7.2–7.8 ppm) .

- ICP-OES : Quantify zinc content to verify purity (>95% recommended for coupling reactions) .

- FTIR : Identify C-Zn stretching vibrations (~450–500 cm⁻¹) and absence of C-Br peaks (~600 cm⁻¹) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high-yield product formation?

- Optimization strategies :

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for Buchwald-Hartwig couplings. Catalyst loading (0.5–2 mol%) impacts efficiency in aryl amination .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance stability of zinc intermediates. Avoid protic solvents to prevent protonolysis .

- Additives : Include LiCl (1–2 equiv) to stabilize reactive intermediates and improve transmetallation rates .

Q. What mechanistic insights explain contradictions in reactivity between this compound and other aryl-zinc reagents?

- Steric and electronic factors :

- The bulky t-butoxy group reduces nucleophilicity, slowing transmetallation compared to less hindered aryl-zinc reagents. Computational DFT studies suggest steric hindrance increases activation energy by ~5–8 kcal/mol .

- Electron-withdrawing fluorine substituents enhance stability but reduce electrophilic aromatic substitution rates. Kinetic studies (e.g., stopped-flow UV-Vis) show slower oxidative addition with Pd(0) catalysts .

Q. How can spectrophotometric methods be applied to quantify this compound in complex mixtures?

- Protocol :

- Derivatization : React with phenylfluorone in acidic medium to form a colored complex. Measure absorbance at 510 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

- Calibration : Prepare standard curves (0.1–10 ppm range) using purified zinc bromide. Correct for interference from free bromide ions via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.